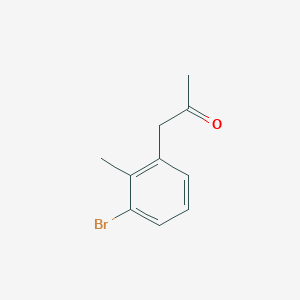
1-(3-Bromo-2-methylphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of alpha-Bromoketones
- Scientific Field: Organic Chemistry
- Application Summary: “1-(3-Bromo-2-methylphenyl)propan-2-one” is used in the synthesis of alpha-Bromoketones, which are valuable intermediates in organic synthesis .
- Method of Application: The compound is synthesized from secondary alcohols using Ammonium Bromide and Oxone .
- Results: The research resulted in the successful synthesis of alpha-Bromoketones, including Bromo-1-(1-phenyl)ethanone, 2-Bromo-1-(4-fluorophenyl)ethanone, 2-Bromo-1-(3-fluorophenyl)ethanone, 2-Bromo-1-(4-chlorophenyl)ethanone, 2-Bromo-1-(4-bromophenyl)ethanone, and 2-Bromo-1-(3-bromophenyl)ethanone .
Synthesis of Lusutrombopag
- Scientific Field: Biochemistry
- Application Summary: “1-(3-Bromo-2-methylphenyl)propan-2-one” is used in the enzymatic synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol, the key building block of Lusutrombopag .
- Method of Application: The compound is bioreduced using a carbonyl reductase from Novosphingobium aromaticivorans (CBR), which could completely convert 100 g/L of the compound to (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol .
- Results: The research resulted in the successful synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol with excellent enantioselectivity (>99% ee) and 77% isolated yield .
Free Radical Bromination
- Scientific Field: Organic Chemistry
- Application Summary: “1-(3-Bromo-2-methylphenyl)propan-2-one” can undergo free radical bromination, a reaction that involves the substitution of a hydrogen atom by a bromine atom .
- Method of Application: The reaction is initiated by N-bromosuccinimide (NBS), which loses the N-bromo atom to form a succinimidyl radical (S·). This radical then removes a hydrogen atom from the compound to form succinimide (SH) .
- Results: The reaction results in the formation of a new compound, C6H5CHBrCH2CH3 .
Synthesis of (2-Bromopropyl)benzene
- Scientific Field: Organic Chemistry
- Application Summary: “1-(3-Bromo-2-methylphenyl)propan-2-one” can be used in the synthesis of (2-Bromopropyl)benzene .
- Method of Application: The specific method of synthesis is not provided in the source .
- Results: The reaction results in the formation of (2-Bromopropyl)benzene .
Electrophilic Aromatic Substitution
- Scientific Field: Organic Chemistry
- Application Summary: “1-(3-Bromo-2-methylphenyl)propan-2-one” can undergo electrophilic aromatic substitution, a reaction that involves the substitution of a hydrogen atom on an aromatic ring by an electrophile .
- Method of Application: The reaction is initiated by N-bromosuccinimide (NBS), which loses the N-bromo atom to form a succinimidyl radical (S·). This radical then removes a hydrogen atom from the compound to form succinimide (SH) .
- Results: The reaction results in the formation of a new compound, C6H5CHBrCH2CH3 .
Synthesis of (3-Bromo-2-methylphenyl)boronic Acid
- Scientific Field: Organic Chemistry
- Application Summary: “1-(3-Bromo-2-methylphenyl)propan-2-one” can be used in the synthesis of (3-Bromo-2-methylphenyl)boronic acid .
- Method of Application: The specific method of synthesis is not provided in the source .
- Results: The reaction results in the formation of (3-Bromo-2-methylphenyl)boronic acid .
Propiedades
IUPAC Name |
1-(3-bromo-2-methylphenyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7(12)6-9-4-3-5-10(11)8(9)2/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEWIRWBOJGPAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)CC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-2-methylphenyl)propan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

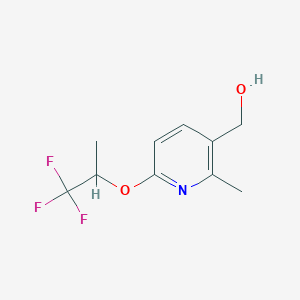
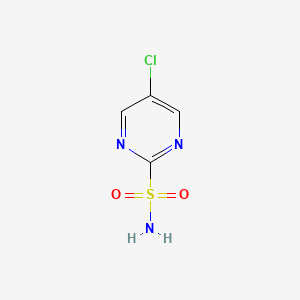
![1-[(Dimethylamino)methyl]cyclobutan-1-amine](/img/structure/B1381920.png)
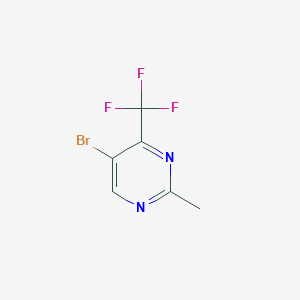
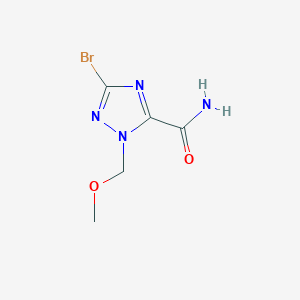
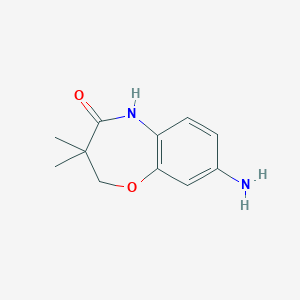
![{3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine](/img/structure/B1381928.png)
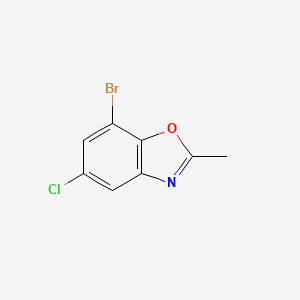
![7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B1381932.png)
![tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1381934.png)
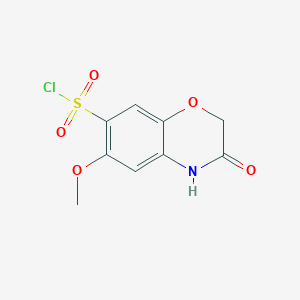
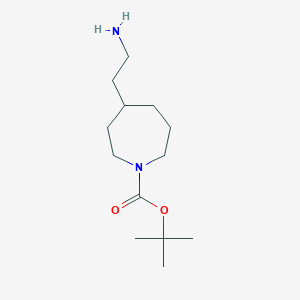
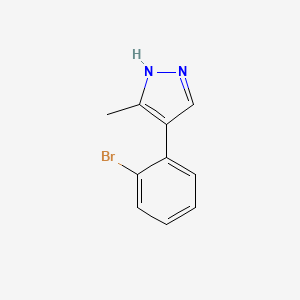
![3-Bromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B1381939.png)